molecular formula C9H27O3Si4 B12287511 CID 18714064

CID 18714064

Cat. No.: B12287511
M. Wt: 295.65 g/mol
InChI Key: KIVDSBMSOXCOFX-UHFFFAOYSA-N
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Description

This absence limits the ability to provide a definitive introduction or comparative analysis.

Properties

Molecular Formula

C9H27O3Si4

Molecular Weight

295.65 g/mol

InChI

InChI=1S/C9H27O3Si4/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h1-9H3

InChI Key

KIVDSBMSOXCOFX-UHFFFAOYSA-N

Isomeric SMILES

C[Si@](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C

Canonical SMILES

C[Si](O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylhydrosiloxane, dimethylsiloxane copolymer, trimethylsiloxane terminated typically involves the hydrolytic polycondensation of dichlorosilane (H₂SiCl₂) and trimethylchlorosilane (Me₃SiCl) in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the desired copolymer structure is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolytic polycondensation processes. The reaction conditions are optimized to achieve high yields and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Challenges in Comparative Analysis

For example:

  • discusses oscillatoxin derivatives (CIDs 101283546, 185389, etc.), focusing on structural variations such as methyl group substitutions .
  • highlights similarity scores (0.92–0.97) between compounds based on structural and functional descriptors, such as aromaticity and enzyme inhibition profiles .

However, without data specific to CID 18714064, extrapolation is speculative.

General Framework for Comparative Studies

While this compound remains uncharacterized in the evidence, the following framework—derived from methodologies in the provided sources—illustrates how comparisons with similar compounds are typically conducted:

3.1. Structural Comparison
  • 2D/3D Overlays : As seen in , structural alignment (e.g., steroid backbone orientation in taurocholic acid vs. DHEAS) is critical for identifying functional similarities .
  • Substituent Analysis : Methyl or halogen substitutions (e.g., in oscillatoxin derivatives) often alter bioavailability or toxicity .
3.2. Physicochemical Properties
  • Solubility and LogP : Compounds like CID 72863 (CAS 1761-61-1) are classified based on solubility (0.687 mg/mL) and logS values (-2.47 to -2.63) .
3.4. Machine Learning and Similarity Scores
  • and 13 use similarity scores (0.71–0.98) based on molecular descriptors (e.g., placental transfer class, aromaticity) to group compounds .

Hypothetical Data Table for this compound

Note: The table below is illustrative, based on methodologies in the evidence.

Property This compound (Hypothetical) Similar Compound (Example) Reference
Molecular Weight Not available 229.07 (CID 316783)
Solubility (mg/mL) Not available 0.24 (CID 53216313)
LogP Not available 2.15–2.71 (CID 316783)
Enzyme Inhibition Not available CYP1A2 (CID 17842471)
Similarity Score Not available 0.92–0.97 (CID 17842471)

Q & A

Q. What are best practices for ensuring reproducibility in this compound research?

  • Methodological Answer :
  • Deposit raw data in repositories like Zenodo or Figshare.
  • Provide step-by-step protocols in supplementary materials (e.g., "Synthesis of this compound: Detailed Workflow").
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

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